5-Cycloheptylisoxazole-3-carboxylic acid
Description
Significance of Heterocyclic Carboxylic Acids in Modern Organic Chemistry
Heterocyclic carboxylic acids represent a cornerstone of modern organic chemistry, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. The presence of a heteroatom within a cyclic structure introduces asymmetry and modulates the molecule's polarity and hydrogen bonding capabilities. The carboxylic acid group, a versatile functional handle, not only imparts acidic properties but also serves as a key site for chemical modifications, enabling the synthesis of diverse derivatives such as esters, amides, and acid chlorides. This dual functionality allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.
The Isoxazole (B147169) Nucleus: Unique Structural and Electronic Attributes
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique set of structural and electronic attributes. The isoxazole nucleus is considered an electron-deficient system, which influences its reactivity and interactions with biological targets. The nitrogen atom acts as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding. Furthermore, the planar nature of the isoxazole ring provides a rigid scaffold that can be used to orient appended functional groups in a defined three-dimensional space. This structural rigidity is often advantageous in designing molecules with high specificity for their biological targets. Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including acting as enzyme inhibitors.
Contextualizing the Cycloheptyl Moiety within Isoxazole Chemistry
The introduction of a cycloheptyl group at the 5-position of the isoxazole ring adds a significant lipophilic and steric component to the molecule. The seven-membered cycloalkyl ring is conformationally flexible, capable of adopting several low-energy conformations. This flexibility can influence how the molecule binds to a receptor or enzyme active site, potentially leading to enhanced potency or selectivity. The bulky nature of the cycloheptyl group can also shield the isoxazole ring from metabolic degradation, thereby improving the pharmacokinetic profile of the compound.
Research Gaps and Motivations for Investigating 5-Cycloheptylisoxazole-3-carboxylic Acid
Despite the well-established importance of isoxazole-3-carboxylic acids, a thorough review of the scientific literature reveals a notable research gap concerning this compound. While numerous studies have explored isoxazoles with smaller alkyl or aryl substituents, the cycloheptyl-substituted analogue remains largely uncharacterized. This lack of data presents a compelling motivation for further investigation. The unique combination of the rigid, electron-deficient isoxazole-3-carboxylic acid core with the large, flexible, and lipophilic cycloheptyl group suggests that this compound could possess novel physicochemical and biological properties. Elucidating the synthesis, properties, and potential applications of this compound would not only expand the chemical space of isoxazole derivatives but also potentially provide a valuable new scaffold for the development of innovative therapeutic agents and functional materials.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-cycloheptyl-1,2-oxazole-3-carboxylic acid |
| CAS Number | 1783779-62-3 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| Purity | ≥98% |
| Storage Temperature | 2-8°C |
This data is compiled from publicly available chemical supplier information. chiralen.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-cycloheptyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-7-10(15-12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,13,14) |
InChI Key |
XVTLAMNEAZRLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Cycloheptylisoxazole 3 Carboxylic Acid
Transformations of the Isoxazole (B147169) Ring System
The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it prone to ring-opening reactions under various conditions. It can also undergo electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the substituents on the ring.
Ring-Opening Reactions and Rearrangements
The isoxazole nucleus can be cleaved or rearranged through several mechanistic pathways, including reductive, photochemical, and base-catalyzed processes.
Reductive Ring-Opening: Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond in isoxazoles. This transformation typically leads to the formation of β-enaminones. For instance, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over a palladium catalyst results in a domino reaction involving deoxygenation followed by the reductive opening of the isoxazole ring to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.com While specific studies on 5-cycloheptylisoxazole-3-carboxylic acid are not prevalent, it is anticipated that under similar conditions, the isoxazole ring would open to form a corresponding β-enaminone derivative.
Photochemical Rearrangements: Isoxazoles can undergo photochemical rearrangements, often leading to the formation of oxazoles or other heterocyclic systems. This process is believed to proceed through a highly strained azirine intermediate. The specific outcome of the photoreaction can be influenced by the substitution pattern on the isoxazole ring.
Base-Promoted Rearrangements (Boulton-Katritzky Rearrangement): The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed transformation of 3-acylamidoisoxazoles into other heterocyclic systems. While this specific rearrangement requires an acylamino group at the 3-position, related base-promoted rearrangements of other isoxazole derivatives have been observed. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl researchgate.netquora.combyjus.comtriazol-4-yl)pyridines. researchgate.net Although not directly applicable to this compound itself, its amide derivatives could potentially undergo such rearrangements.
Below is a table summarizing representative ring-opening and rearrangement reactions of isoxazole derivatives.
| Isoxazole Derivative | Reagents and Conditions | Product | Yield (%) |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | H₂, Pd/C, Ethyl Acetate, RT | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | High |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde phenylhydrazone | K₂CO₃, DMF, 60 °C | 3-Hydroxy-2-(2-phenyl researchgate.netquora.combyjus.comtriazol-4-yl)pyridine | 92 |
Electrophilic and Nucleophilic Reactions on the Isoxazole Core
Electrophilic Reactions: The isoxazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration. The position of substitution is directed by the existing substituents. For 3,5-disubstituted isoxazoles, the C4 position is the most susceptible to electrophilic attack due to the directing effects of the oxygen and nitrogen atoms.
Halogenation: Halogenation of isoxazoles can be achieved using various halogenating agents. The reaction typically occurs at the C4 position.
Nitration: Nitration of aromatic compounds is usually carried out with a mixture of concentrated nitric acid and sulfuric acid. nih.govresearchgate.net For the isoxazole ring, this reaction is also expected to occur at the C4 position. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich C4 position of the isoxazole ring. masterorganicchemistry.com
Nucleophilic Reactions: The isoxazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. The carboxylic acid group at the C3 position of this compound does provide some activation, but typically, nucleophilic aromatic substitution on the isoxazole core is not a common reaction pathway under standard conditions.
The following table provides an overview of typical electrophilic substitution reactions on isoxazole rings.
| Isoxazole Derivative | Reagents and Conditions | Product | Position of Substitution |
| 3,5-Disubstituted Isoxazole | Br₂, Acetic Acid | 4-Bromo-3,5-disubstituted isoxazole | C4 |
| 3,5-Disubstituted Isoxazole | HNO₃, H₂SO₄ | 4-Nitro-3,5-disubstituted isoxazole | C4 |
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, including esters, amides, alcohols, and aldehydes. It can also be removed through decarboxylation.
Esterification and Amidation Reactions
Esterification: Esterification of this compound can be achieved by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to a more reactive acyl derivative, such as an acyl chloride, followed by reaction with an alcohol. For example, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and utilized in various studies. libretexts.org
Amidation: Amidation can be carried out by first converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. quora.combyjus.com Direct amidation can also be achieved using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine). masterorganicchemistry.com A variety of 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized using these methods. quora.com
The table below presents typical conditions for esterification and amidation of isoxazole-3-carboxylic acids.
| Starting Material | Reagent 1 | Reagent 2 | Product Type |
| 5-Alkylisoxazole-3-carboxylic acid | SOCl₂ | R'OH | Ester |
| 5-Alkylisoxazole-3-carboxylic acid | SOCl₂ | R'R''NH | Amide |
| 5-Alkylisoxazole-3-carboxylic acid | EDC, DMAP | R'R''NH | Amide |
Reduction to Alcohol and Aldehyde Derivatives
Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). quora.combyjus.comsigmaaldrich.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup. byjus.com It is expected that this compound would be reduced to (5-cycloheptylisoxazol-3-yl)methanol under these conditions.
Reduction to Aldehydes: The partial reduction of carboxylic acids to aldehydes is more challenging as aldehydes are more easily reduced than carboxylic acids. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).
A summary of reduction reactions for carboxylic acids is provided in the table below.
| Starting Material | Reducing Agent | Solvent | Product |
| Carboxylic Acid | LiAlH₄ | Diethyl ether or THF | Primary Alcohol |
| Acyl Chloride | LiAlH(Ot-Bu)₃ | THF | Aldehyde |
Decarboxylation Pathways and Conditions
Decarboxylation is the removal of the carboxyl group as carbon dioxide. For heteroaromatic carboxylic acids, this reaction can often be achieved by heating, sometimes in the presence of a catalyst.
Thermal Decarboxylation: Heating this compound, likely in a high-boiling solvent, would be expected to induce decarboxylation to yield 5-cycloheptylisoxazole. The temperature required for decarboxylation can vary significantly depending on the stability of the resulting carbanion intermediate. For example, the decarboxylation of 5-methylisoxazole-3-carboxylic acid has been studied, providing a basis for understanding this transformation. researchgate.net
Catalytic Decarboxylation: The decarboxylation of aromatic and heteroaromatic carboxylic acids can be facilitated by catalysts, particularly copper salts. These reactions often proceed at lower temperatures than uncatalyzed thermal decarboxylations. The use of copper catalysts in the decarboxylation of various aromatic carboxylic acids is well-documented. A proposed mechanism involves the formation of a copper carboxylate intermediate which then undergoes decarboxylation and subsequent protonolysis to give the decarboxylated product.
The table below outlines general conditions for decarboxylation.
| Substrate | Conditions | Product |
| Heteroaromatic Carboxylic Acid | Heat, High-boiling solvent (e.g., NMP, quinoline) | Decarboxylated Heterocycle |
| Aromatic Carboxylic Acid | Cu(I) salt, Heat | Decarboxylated Aromatic Compound |
Reactivity Influenced by the Cycloheptyl Substituent
The cycloheptyl group, a large and flexible non-polar substituent, primarily exerts a steric influence on the reactivity of the isoxazole core and the adjacent carboxylic acid. Its electronic effect is generally considered to be weakly electron-donating, similar to other alkyl groups.
Steric Hindrance:
The considerable bulk of the cycloheptyl group can sterically hinder the approach of reagents to both the isoxazole ring and the carboxylic acid function. This steric hindrance is a significant factor in determining reaction rates and, in some cases, the feasibility of certain transformations. For instance, in reactions involving the carboxylic acid, such as esterification or amidation, the rate of reaction may be slower compared to analogues with smaller substituents at the 5-position, like a methyl or ethyl group. This is due to the cycloheptyl group impeding access of the alcohol or amine to the carbonyl carbon of the carboxylic acid.
In reactions involving the isoxazole ring itself, such as ring-opening or substitution reactions, the cycloheptyl group can influence the regioselectivity and rate. For example, in base-catalyzed ring-opening reactions, the initial deprotonation at the C4 position might be slowed due to the steric bulk of the neighboring cycloheptyl group.
Conformational Effects:
The flexible nature of the seven-membered cycloheptyl ring can also play a role. The various conformations (chair, boat, etc.) that the ring can adopt may lead to different steric environments around the isoxazole moiety, potentially influencing the transition states of reactions.
A comparative view of the steric influence of various alkyl groups on reaction rates can be inferred from general principles of organic chemistry. The table below provides a qualitative comparison of the expected steric hindrance and the relative reaction rates for a generic reaction at the carboxylic acid group for different 5-substituted isoxazole-3-carboxylic acids.
| 5-Substituent | Relative Steric Hindrance | Expected Relative Reaction Rate |
|---|---|---|
| Methyl | Low | High |
| Ethyl | Low-Medium | Medium-High |
| Isopropyl | Medium | Medium |
| tert-Butyl | High | Low |
| Cyclohexyl | High | Low |
| Cycloheptyl | High | Low |
Detailed Mechanistic Elucidation of Key Transformations
Esterification:
The conversion of this compound to its corresponding ester, for example, with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification), proceeds through a nucleophilic acyl substitution mechanism.
Step 1: Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Step 2: Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Step 3: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Step 4: Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the carbonyl group is reformed.
Step 5: Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The bulky cycloheptyl group is expected to slow down the rate of the nucleophilic attack (Step 2) due to steric hindrance, but it is unlikely to alter the fundamental mechanism.
Amidation:
The formation of an amide from this compound and an amine typically requires the activation of the carboxylic acid, for instance, by conversion to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Mechanism with a Coupling Agent (e.g., EDC):
The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.
The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.
This leads to the formation of a tetrahedral intermediate which then collapses to form the amide and a urea (B33335) byproduct.
The steric hindrance from the cycloheptyl group would again be expected to decrease the rate of the nucleophilic attack by the amine on the O-acylisourea intermediate.
Isoxazole Ring Opening:
The isoxazole ring is susceptible to cleavage under various conditions, notably reductive or basic conditions.
Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can lead to the cleavage of the weak N-O bond. For a 5-substituted isoxazole, this typically yields an enaminone. The cycloheptyl substituent is unlikely to interfere significantly with this process, as the reaction occurs at the heteroatoms of the ring.
Base-Catalyzed Ring Opening: Strong bases can deprotonate the C4 position of the isoxazole ring, initiating a ring-opening cascade. The steric bulk of the cycloheptyl group at the adjacent C5 position might slightly decrease the acidity of the C4 proton and slow down the rate of this initial deprotonation step.
The following table summarizes the key transformations and the anticipated influence of the cycloheptyl substituent on the reaction mechanism and rate.
| Transformation | General Mechanism | Influence of Cycloheptyl Substituent |
|---|---|---|
| Esterification (Fischer-Speier) | Nucleophilic Acyl Substitution | Steric hindrance slows the rate of nucleophilic attack by the alcohol. |
| Amidation (with coupling agent) | Nucleophilic Acyl Substitution via activated intermediate | Steric hindrance slows the rate of nucleophilic attack by the amine. |
| Reductive Ring Opening (e.g., H₂/Pd-C) | Cleavage of N-O bond | Minimal electronic or steric effect on the core reaction. |
| Base-Catalyzed Ring Opening | Deprotonation at C4 followed by ring cleavage | Steric hindrance may slightly decrease the rate of initial deprotonation. |
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Cycloheptylisoxazole-3-carboxylic acid by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cycloheptyl ring, the isoxazole (B147169) ring, and the carboxylic acid group. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The protons on the cycloheptyl ring would likely appear as a series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The proton attached to the carbon of the isoxazole ring would be observed in the aromatic region, with a chemical shift influenced by the electronic environment of the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. libretexts.org The carbons of the isoxazole ring would resonate in the aromatic region, with their specific shifts dependent on the substitution pattern. The aliphatic carbons of the cycloheptyl ring are expected to appear in the upfield region of the spectrum.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 160 - 180 |
| Isoxazole Ring-H | 6.0 - 8.0 (singlet) | 100 - 150 |
| Cycloheptyl Ring-H | 1.5 - 2.5 (multiplets) | 25 - 45 |
Note: The predicted values are based on general chemical shift ranges for similar functional groups and molecular environments.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes.
IR Spectroscopy: The IR spectrum is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong and sharp absorption band corresponding to the C=O stretching of the carbonyl group is anticipated between 1700 and 1730 cm⁻¹ for a saturated acid. spectroscopyonline.com The C-O stretching and O-H bending vibrations of the carboxylic acid group would likely appear in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. spectroscopyonline.com Vibrations associated with the isoxazole ring and the cycloheptyl group would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C and C=N stretching vibrations of the isoxazole ring are expected to show characteristic bands. The symmetric stretching of the carbonyl group may also be observed.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) | Weak |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1730 (strong) | 1700 - 1730 (moderate) |
| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 (strong) | Moderate |
| Carboxylic Acid (-OH) | O-H Bend | 900 - 960 (broad) | Weak |
| Isoxazole Ring | C=N, C=C Stretches | 1400 - 1600 (moderate) | 1400 - 1600 (strong) |
| Cycloheptyl Group | C-H Stretches | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
Note: The predicted values are based on typical vibrational frequencies for the respective functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of this compound. The molecular formula for this compound is C₁₁H₁₅NO₃, corresponding to a molecular weight of 209.24 g/mol .
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). Alpha-cleavage next to the carbonyl group is also a typical fragmentation pattern. The fragmentation of the cycloheptyl ring and the isoxazole ring would lead to a series of characteristic fragment ions, aiding in the structural confirmation.
Predicted Mass Spectrometry Fragmentation for this compound:
| Fragment Ion | m/z Value | Possible Identity |
| [M]⁺ | 209 | Molecular Ion |
| [M-OH]⁺ | 192 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 164 | Loss of carboxyl group |
| [C₇H₁₃]⁺ | 97 | Cycloheptyl cation |
Note: The predicted m/z values are based on the molecular structure and common fragmentation patterns of carboxylic acids.
Chromatographic and Purity Assessment Techniques
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for separating the target compound from any impurities. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis of purity.
Gas Chromatography (GC): For GC analysis, the carboxylic acid would likely need to be derivatized, for example, by esterification to form a more volatile methyl or ethyl ester. This would allow for its separation and quantification on a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any volatile impurities.
Purity Assessment: The purity of this compound is typically determined by a combination of these chromatographic methods, often supplemented by NMR spectroscopy to detect any structurally related impurities. A purity level of >95% is generally required for research and development purposes.
Computational and Theoretical Studies on 5 Cycloheptylisoxazole 3 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of isoxazole (B147169) derivatives. researchgate.netosti.gov DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying the electronic structure and properties of organic molecules. nih.govnih.gov For 5-Cycloheptylisoxazole-3-carboxylic acid, DFT calculations can elucidate its geometry, electronic properties, and conformational preferences.
The electronic structure of a molecule governs its reactivity and optical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.
The HOMO and LUMO are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.govmdpi.com
In studies of similar heterocyclic compounds, DFT calculations at levels like B3LYP/6-311+G(d,p) are used to determine these energy values. nih.govorientjchem.org The analysis of the HOMO-LUMO gap helps explain charge transfer interactions within the molecule. irjweb.com
Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative)
This table presents typical parameters calculated using DFT for illustrative purposes, based on general findings for related heterocyclic carboxylic acids.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, kinetic stability |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Electron escaping tendency |
| Electrophilicity Index | ω | µ²/2η | Propensity to accept electrons |
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule. nih.gov This information helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, one would expect the oxygen and nitrogen atoms to carry negative charges, making them potential sites for electrophilic attack, while hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit positive charges. nih.gov Molecular Electrostatic Potential (MEP) maps are also used to visualize these charge distributions, where regions of negative potential (typically colored red) indicate electron-rich areas, and regions of positive potential (blue) indicate electron-poor areas.
The three-dimensional structure of this compound is complex due to the flexibility of the seven-membered cycloheptyl ring. This ring can adopt several low-energy conformations, such as the twist-chair and twist-boat. Quantum chemical calculations are essential for identifying the most stable conformer and understanding the energy barriers between different conformations.
DFT optimization studies would be performed to determine the minimum energy structure. In related molecules, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, the orientation of the substituent ring relative to the isoxazole ring is defined by torsion angles. nih.gov For this compound, calculations would focus on the torsion angles defining the attachment of the cycloheptyl ring to the isoxazole core and the orientation of the carboxylic acid group. It is often found that the carboxylic acid group is nearly coplanar with the heterocyclic ring to maximize conjugation. nih.gov
DFT is a powerful tool for modeling chemical reactions, allowing researchers to map out the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is critical for understanding reaction kinetics. For reactions involving the carboxylic acid group of this compound, such as esterification or amide bond formation, DFT could be used to model the mechanism and predict reaction rates.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. lew.ro An MD simulation would model the conformational landscape of the flexible cycloheptyl ring in this compound, showing how it samples different shapes at a given temperature. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. lew.ro By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules. These simulations can also predict how molecules of this compound might interact with each other, potentially forming dimers through hydrogen bonding between their carboxyl groups, a common feature for carboxylic acids. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which is crucial for interpreting experimental data and confirming molecular structure. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. ucm.es Comparing these calculated shifts with experimental spectra helps in the definitive assignment of signals. nih.gov
Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra can be compared with experimental FT-IR and Raman spectra to identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the ring vibrations of the isoxazole system.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. orientjchem.orgmdpi.com This helps in understanding the electronic transitions responsible for the molecule's absorption of light.
In studies of similar molecules like 3-aminoisoxazole, a strong agreement is often found between calculated and experimental spectroscopic constants, with discrepancies for rotational constants typically below 0.1%. unibo.it
Computational Assessment of Molecular Stability and Aromaticity
The stability of this compound can be assessed computationally through several metrics. As mentioned, the HOMO-LUMO energy gap is a primary indicator of kinetic stability. mdpi.com Thermodynamic stability can be evaluated by calculating the molecule's total energy and comparing it with that of its isomers.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the isoxazole ring. While isoxazole is considered a weakly aromatic heterocycle, its degree of aromaticity can be quantified computationally. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations are employed for this purpose. researchgate.net NICS values are calculated at the center of the ring; a negative value is indicative of aromatic character, while a positive value suggests anti-aromaticity. This analysis would provide a quantitative measure of the electronic delocalization within the isoxazole ring of the target molecule.
Structure Property Relationships in 5 Cycloheptylisoxazole 3 Carboxylic Acid Analogs
Influence of the Cycloheptyl Substituent's Steric and Electronic Effects on Reactivity
The cycloheptyl group at the 5-position of the isoxazole (B147169) ring significantly influences the molecule's reactivity through a combination of steric and electronic effects.
Steric Effects:
The cycloheptyl group is a bulky, non-planar, seven-membered ring. Its size and conformational flexibility can sterically hinder the approach of reactants to the adjacent isoxazole ring. This steric hindrance can affect the rates of reactions involving the isoxazole ring, potentially slowing down reactions that require attack at the C5 position or the adjacent heteroatoms. The flexible nature of the cycloheptane (B1346806) ring, which can adopt several low-energy conformations (such as the chair and boat forms), adds another layer of complexity to its steric influence. researchgate.net The predominant conformation will dictate the spatial orientation of the substituent and, consequently, the degree of steric shielding around the isoxazole core.
Electronic Effects:
The following table summarizes the expected effects of the cycloheptyl group on the reactivity of the isoxazole ring.
| Effect | Description | Impact on Reactivity |
| Steric Hindrance | The bulk of the cycloheptyl group physically blocks access to the isoxazole ring. | Decreases reaction rates at nearby sites. |
| Inductive Effect (+I) | The cycloheptyl group donates electron density through the sigma bond. | Mildly activates the isoxazole ring towards electrophilic substitution. |
Role of the Isoxazole Ring and Carboxylic Acid Group in Molecular Recognition (purely chemical interactions)
The isoxazole ring and the carboxylic acid group are key players in how 5-Cycloheptylisoxazole-3-carboxylic acid interacts with other molecules on a purely chemical level, primarily through non-covalent interactions like hydrogen bonding.
The Isoxazole Ring:
The isoxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, presents specific sites for molecular interactions. researchgate.netnih.gov The nitrogen atom of the isoxazole ring is a primary hydrogen bond acceptor. cam.ac.ukresearchgate.net Its lone pair of electrons can form a hydrogen bond with a hydrogen bond donor from another molecule. The oxygen atom in the ring is a much weaker hydrogen bond acceptor. researchgate.net The pi-electron cloud of the aromatic isoxazole ring can also participate in π-π stacking interactions with other aromatic systems.
The Carboxylic Acid Group:
The carboxylic acid group (-COOH) is a versatile functional group for molecular recognition, as it can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). cam.ac.uk This allows for the formation of strong and directional hydrogen bonds. Carboxylic acids are well-known to form dimeric structures in the solid state and in non-polar solvents, where two molecules are held together by a pair of hydrogen bonds between their carboxylic acid groups.
The combination of the isoxazole ring's hydrogen bond accepting nitrogen and the carboxylic acid's donor/acceptor capabilities allows for a variety of intermolecular interactions, which are fundamental to the compound's chemical properties and its potential to interact with other chemical species.
| Functional Group | Interaction Type | Role |
| Isoxazole Nitrogen | Hydrogen Bond | Acceptor |
| Isoxazole Ring | π-π Stacking | Donor/Acceptor |
| Carboxylic Acid (-OH) | Hydrogen Bond | Donor |
| Carboxylic Acid (C=O) | Hydrogen Bond | Acceptor |
Impact of Positional Isomerism and Conformation on Chemical Properties
The specific arrangement of substituents on the isoxazole ring (positional isomerism) and the spatial orientation of the flexible cycloheptyl group (conformation) have a profound impact on the chemical properties of the molecule.
Positional Isomerism:
Conformation:
The cycloheptyl ring is conformationally flexible, with several low-energy chair and boat conformations being accessible. researchgate.net The equilibrium between these conformations will be influenced by interactions with the isoxazole ring. The specific conformation adopted will determine the three-dimensional shape of the molecule, which in turn affects how it packs in a crystal lattice and how it interacts with other molecules. For example, an axial versus an equatorial-like attachment of the isoxazole ring to the predominant cycloheptyl conformer would present a different steric environment, potentially influencing its chemical reactivity. Conformational analysis of saturated heterocycles and cycloalkanes often reveals subtle but important differences in energy and reactivity between different conformers. rsc.orgresearchgate.netnih.govacs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties and behavior of chemicals based on their molecular structure. For a molecule like this compound, QSPR models could be developed to predict various chemical properties.
QSPR studies on isoxazole derivatives have been successfully used to correlate their structures with various activities. nih.govmdpi.comresearchgate.net A typical QSPR study involves several steps:
Data Set Generation: A series of isoxazole analogs with known experimental data for a particular property (e.g., acidity, reaction rate, solubility) would be compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed property.
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
For this compound, relevant descriptors for a QSPR model could include:
| Descriptor Type | Examples | Information Encoded |
| Topological | Molecular connectivity indices, Wiener index | Atomic connectivity and branching. |
| Geometrical | Molecular surface area, volume, shape indices | 3D shape and size of the molecule. |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Distribution of electrons and orbital energies. |
| Constitutional | Molecular weight, atom counts | Basic composition of the molecule. |
By developing a robust QSPR model, it would be possible to predict the chemical behavior of novel, unsynthesized analogs of this compound, thereby guiding further research and development. researchgate.net
Advanced Research Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The combination of a reactive carboxylic acid and a stable heterocyclic core makes compounds like 5-Cycloheptylisoxazole-3-carboxylic acid valuable building blocks in synthetic chemistry. Isoxazole (B147169) derivatives are recognized for their versatility, serving as precursors to other important structures like 1,3-dicarbonyl compounds and γ-amino alcohols. lifechemicals.com
In the Construction of Complex Organic Scaffolds
The carboxylic acid group is a versatile handle for elaboration into more complex structures. It can be readily converted into amides, esters, or ketones, or used in coupling reactions to link with other molecular fragments. The isoxazole ring itself provides a rigid, polar, and metabolically stable scaffold that can correctly orient appended functional groups in three-dimensional space.
The synthesis of complex scaffolds often relies on robust and predictable chemical transformations. The carboxylic acid moiety of this compound can be activated and reacted with a variety of nucleophiles to build larger, more intricate molecules. For instance, coupling with amines to form amides is a fundamental transformation in the synthesis of peptidomimetics and other biologically relevant scaffolds.
Table 1: Potential Synthetic Transformations for Scaffold Elaboration
| Reaction Type | Reagent/Catalyst Examples | Resulting Functional Group |
|---|---|---|
| Amide Coupling | HATU, HOBt, EDCI | Amide |
| Esterification | DCC, DMAP; or Acid Catalysis (e.g., H₂SO₄) with Alcohol | Ester |
| Reduction | LiAlH₄, BH₃·THF | Primary Alcohol |
Furthermore, the isoxazole ring can be part of cycloaddition reactions, allowing for the construction of polycyclic systems. mdpi.com The weak N-O bond within the isoxazole ring can be cleaved under certain reductive conditions, unmasking a latent 1,3-dicarbonyl functionality, which provides another pathway for constructing complex molecular architectures. lifechemicals.com
As Precursors for Novel Polymeric Materials
While specific polymers derived from this compound are not documented, isoxazole-containing monomers are utilized in materials science. The rigid structure of the isoxazole ring can impart desirable thermal and mechanical properties to a polymer backbone. For instance, new comb-shaped methacrylate (B99206) oligomers have been synthesized from a 3,5-disubstituted isoxazole intermediate, yielding materials with liquid crystalline properties. researchgate.net
The carboxylic acid function allows the molecule to be incorporated into polyesters or polyamides through condensation polymerization. The bulky, non-polar cycloheptyl group would likely influence the polymer's physical properties, potentially increasing its solubility in organic solvents and affecting its morphology by disrupting chain packing.
Ligand Design in Organometallic Chemistry and Catalysis
The nitrogen atom in the isoxazole ring possesses a lone pair of electrons and can act as a coordination site for metal ions. This makes isoxazole derivatives attractive candidates for ligand design in organometallic chemistry and catalysis. The carboxylic acid group can also participate in metal binding, either as a carboxylate anion or by coordinating through its carbonyl oxygen. This dual-coordination capability could allow the molecule to act as a bidentate ligand.
Nitrogen-containing carboxylic acids have been shown to improve the performance of catalysts by forming strong coordination complexes with metal ions, thereby stabilizing the active catalytic species. mdpi.com In asymmetric synthesis, isoxazole-containing ligands have been employed to create chiral environments around a metal center, facilitating enantioselective transformations. lifechemicals.com The specific steric and electronic properties of the 5-cycloheptyl and 3-carboxy substituents would tune the coordination environment, influencing the catalytic activity and selectivity of the resulting metal complex.
Role in the Development of Chemo-Sensors
Chemo-sensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or another small molecule, through a detectable change, often in color or fluorescence. Isoxazole and related benzoxazole (B165842) derivatives have been successfully incorporated into chemo-sensor design. researchgate.netnih.govmdpi.com
The sensing mechanism often relies on the principle of chemical recognition, where the isoxazole nitrogen and/or the carboxylic acid group can selectively bind to a target analyte. This binding event alters the electronic properties of a conjugated system, leading to a change in its photophysical properties (absorption or emission of light). For example, isoxazole derivatives have been integrated into larger molecular frameworks like calixarenes to create selective and sensitive fluorescent sensors for copper(II) ions. researchgate.net The binding of the metal ion to the isoxazole-containing part of the sensor quenches the fluorescence, providing a clear signal of the ion's presence.
While this compound itself would require conjugation to a fluorophore to function as a fluorescent sensor, its core structure provides the necessary chemical recognition elements for selective analyte binding.
Table 2: Components of a Potential Isoxazole-Based Chemo-sensor
| Component | Function | Example from Literature |
|---|---|---|
| Binding Site | Selectively interacts with the target analyte (e.g., metal ion). | Isoxazole nitrogen, Carboxylate group. mdpi.comresearchgate.net |
| Signaling Unit | Undergoes a detectable photophysical change upon analyte binding. | Pyrene, Anthracene. researchgate.net |
| Scaffold | Provides the structural framework and connects the binding and signaling units. | Calix nih.govarene, Peptide backbone. researchgate.netnih.gov |
Emerging Research Perspectives and Future Directions
Integration of Artificial Intelligence and Machine learning in Compound Design and Synthesis Planning
Retrosynthesis Prediction: AI-powered retrosynthesis tools use deep learning models, often trained on millions of documented chemical reactions, to deconstruct a target molecule into simpler, commercially available starting materials. optimlpse.co.ukarxiv.org For 5-Cycloheptylisoxazole-3-carboxylic acid, an AI algorithm could propose several disconnection strategies. The primary bond cleavages would likely target the formation of the isoxazole (B147169) ring, a cornerstone of the molecule's structure.
A common synthetic route for 3-carboxyisoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. An AI model might suggest the following retrosynthetic disconnection:
Target: this compound
Disconnection 1 (C3-C4 and O-C5 bonds): Leads to Cycloheptylacetylene and a nitrile oxide precursor for the carboxylic acid moiety.
Disconnection 2 (Retrosynthetic analysis of precursors): Further breakdown of cycloheptylacetylene to cycloheptanone and a suitable acetylide source. The nitrile oxide could be generated in situ from a precursor like 2-chloro-2-(hydroxyimino)acetic acid.
Table 1: Comparison of AI-Suggested Retrosynthetic Approaches
| Route | Key Precursors | Predicted Step Count | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| A | Cycloheptylacetylene, 2-Chloro-2-(hydroxyimino)acetic acid | 3-4 | Convergent synthesis, potentially high-yielding cycloaddition. | Stability and handling of nitrile oxide precursor. |
| B | Cycloheptanecarboxaldehyde, Ethyl 2-chloro-2-(hydroxyimino)acetate | 4-5 | Readily available starting materials. | Potential for side reactions, regioselectivity control. |
The integration of AI not only accelerates the initial design phase but also aids in reaction optimization by predicting optimal conditions (solvents, catalysts, temperature), thus reducing the experimental burden and resource expenditure. nih.govnih.gov
Development of Photocatalytic or Electrocatalytic Transformations
Modern synthetic chemistry is increasingly focused on developing sustainable methods that operate under mild conditions. Photocatalysis and electrocatalysis offer green alternatives to traditional synthetic methods, which often require harsh reagents and high temperatures. vapourtec.comspringerprofessional.de These techniques are highly relevant for the synthesis and functionalization of heterocyclic compounds like isoxazoles. vapourtec.comnih.gov
Photocatalytic Synthesis: Visible-light photoredox catalysis uses light energy to initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under gentle conditions. nih.govacs.org This methodology could be applied to construct the this compound core. For instance, a photocatalytic approach could be envisioned for the key cycloaddition step, potentially improving regioselectivity and yield compared to thermal methods. researchgate.net Furthermore, photocatalysis is a powerful tool for late-stage C-H functionalization, which could be used to modify the cycloheptyl ring or even the isoxazole core after its formation, providing access to a library of derivatives. nih.govresearchgate.net
Electrocatalytic Methods: Electrochemistry provides another sustainable avenue for isoxazole synthesis. vapourtec.comresearchgate.net Electrochemical methods can generate reactive species, such as nitrile oxides from aldoximes, without the need for chemical oxidants, reducing waste. nih.gov An electrochemical cell could be designed to oxidize a cycloheptyl-containing aldoxime precursor to the corresponding nitrile oxide, which would then undergo an in-situ cycloaddition with a suitable acetylene partner to form the isoxazole ring.
Table 2: Potential Green Chemistry Approaches for Isoxazole Synthesis
| Method | Energy Source | Key Principle | Potential Application to Target Compound | Advantages |
|---|---|---|---|---|
| Photocatalysis | Visible Light (e.g., Blue LEDs) | Generation of radical intermediates via Single Electron Transfer (SET). organic-chemistry.org | C-H functionalization of the cycloheptyl ring; potential for novel cycloaddition pathways. nih.gov | Mild reaction conditions, high functional group tolerance, temporal and spatial control. springerprofessional.denih.gov |
| Electrocatalysis | Electricity | In-situ generation of reactive species (e.g., nitrile oxides) via controlled potential oxidation. nih.gov | Oxidation of a precursor aldoxime to form the nitrile oxide for the cycloaddition step. | Avoids stoichiometric chemical oxidants, high selectivity, potential for automation and flow chemistry. researchgate.net |
These advanced catalytic methods represent a frontier in the synthesis of complex molecules like this compound, promising more efficient and environmentally benign manufacturing processes. rsc.org
Exploration of Supramolecular Assembly based on Intermolecular Interactions
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state materials with specific properties. ias.ac.inrsc.org For this compound, the combination of a rigid, polar isoxazole-carboxylic acid head and a flexible, nonpolar cycloheptyl tail presents interesting opportunities for supramolecular assembly.
The primary intermolecular interactions expected to govern the crystal packing of this molecule include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming robust dimers or catemers (chains).
π-π Stacking: The electron-rich isoxazole rings could engage in stacking interactions.
Halogen Bonding (if applicable): While not present in the parent molecule, derivatives could incorporate halogen atoms to direct crystal packing.
By systematically studying the crystal structures of this compound and its derivatives, researchers can identify reliable supramolecular synthons—structural units formed by specific intermolecular interactions. ias.ac.in This knowledge allows for the rational design of co-crystals, where this compound is combined with other molecules (co-formers) to create new materials with tailored properties such as solubility, stability, or melting point. mdpi.comresearchgate.net
Table 3: Potential Intermolecular Interactions and Their Role in Supramolecular Assembly
| Interaction Type | Functional Groups Involved | Strength | Directionality | Predicted Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | Strong | Highly Directional | Primary driver of structural motifs (e.g., dimers, chains). iucr.org |
| π-π Stacking | Isoxazole Rings | Moderate | Directional | Contributes to the ordering of aromatic cores. |
| Dipole-Dipole | Isoxazole Ring (N, O atoms) | Moderate | Directional | Influences the relative orientation of molecules. |
Understanding these interactions is fundamental to controlling the solid-state properties of this compound, which is critical for its potential applications in materials science and pharmaceuticals.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
The optimization of chemical syntheses relies on a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the FDA, for designing and controlling manufacturing processes based on real-time measurements to ensure final product quality. mt.comfda.gov Advanced spectroscopic techniques are central to this approach, allowing chemists to monitor reactions as they happen (in-situ). mt.com
For the synthesis of this compound, several techniques could be employed:
In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates by monitoring their characteristic functional group vibrations (e.g., the disappearance of an alkyne C≡C stretch and the appearance of the isoxazole ring vibrations). mt.comstepscience.com
Benchtop NMR Spectroscopy: Recent advances in high-homogeneity permanent magnets have made low-field benchtop NMR a viable tool for real-time reaction monitoring in standard chemistry labs. acs.org This technique provides detailed structural information, allowing for unambiguous tracking of molecular transformations during the synthesis. acs.orgnih.gov
These methods provide a continuous stream of data that can be used to generate precise reaction profiles, identify bottlenecks, and detect the formation of unstable intermediates that might be missed by traditional offline analysis (e.g., TLC, GC-MS). spectroscopyonline.com
Table 4: Application of PAT Tools for Synthesis Monitoring
| Technique | Type of Information | Application in Synthesis of this compound | Advantages for Process Optimization |
|---|---|---|---|
| In-situ FTIR/Raman | Functional group concentrations vs. time | Monitoring the consumption of nitrile and alkyne precursors and the formation of the isoxazole ring. | Non-invasive, real-time kinetic data, suitable for turbid solutions (Raman). stepscience.com |
| Benchtop NMR | Structural information, quantification of species | Tracking the conversion of starting materials to the final product, identifying intermediates and byproducts. acs.org | High structural specificity, direct quantification without calibration curves. |
| Online HPLC/UPLC | Separation and quantification of components | Automated sampling and analysis of the reaction mixture to determine conversion, yield, and purity. researchgate.net | High-resolution separation, accurate quantification of all components, including impurities. |
By implementing these advanced characterization tools, the synthesis of this compound can be optimized for efficiency, safety, and robustness, facilitating a smoother transition from laboratory-scale research to larger-scale production. mt.com
Q & A
Q. What in silico tools assess pharmacokinetic properties (e.g., bioavailability, CYP inhibition)?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate intestinal absorption (%HIA >80% desirable).
- CYP450 Inhibition : Screen via molecular docking against CYP3A4 and CYP2D6 isoforms using AutoDock Vina.
- Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
